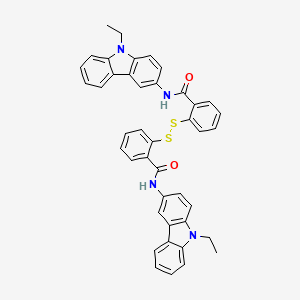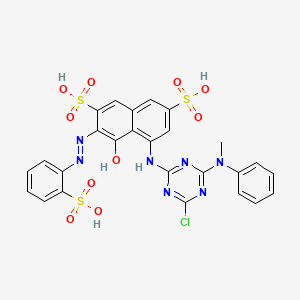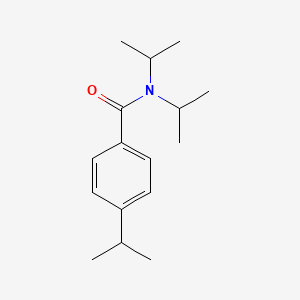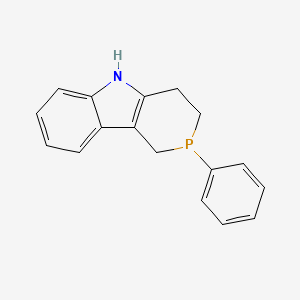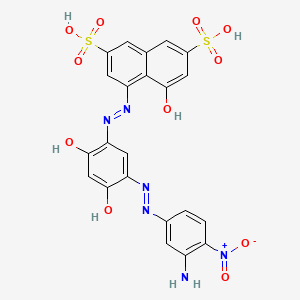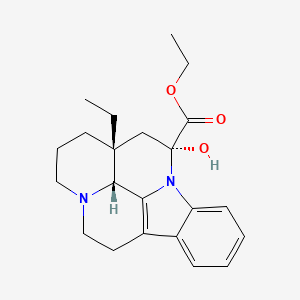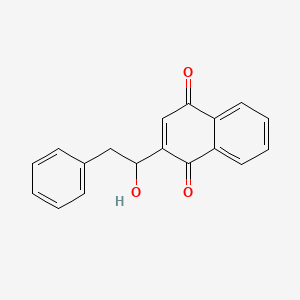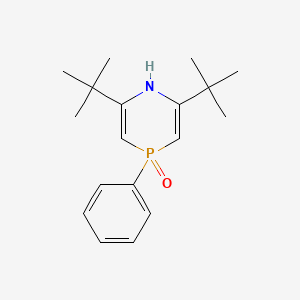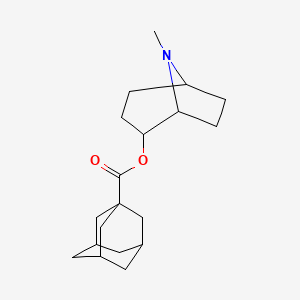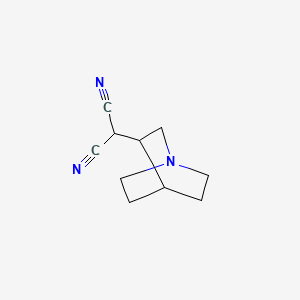
3-Quinuclidinemalononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinemalononitrile is an organic compound that belongs to the class of quinuclidine derivatives It is characterized by a bicyclic structure with a nitrogen atom at the bridgehead position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinemalononitrile typically involves the reaction of quinuclidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of quinuclidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
3-Quinuclidinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include quinuclidinone derivatives.
Reduction: The reduction of nitrile groups leads to the formation of primary amines.
Substitution: Substitution reactions yield various quinuclidine derivatives depending on the substituents used.
科学的研究の応用
3-Quinuclidinemalononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-Quinuclidinemalononitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Quinuclidine: A simpler analog with similar structural features but lacking the nitrile groups.
3-Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.
Quinuclidine derivatives: Various derivatives with different substituents on the quinuclidine ring.
Uniqueness
3-Quinuclidinemalononitrile is unique due to the presence of two nitrile groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.
特性
CAS番号 |
102338-72-7 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
2-(1-azabicyclo[2.2.2]octan-3-yl)propanedinitrile |
InChI |
InChI=1S/C10H13N3/c11-5-9(6-12)10-7-13-3-1-8(10)2-4-13/h8-10H,1-4,7H2 |
InChIキー |
BUKCFODSLIUASM-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


